molecular formula C14H7F6NO B3299135 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde CAS No. 898795-95-4

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde

Cat. No.: B3299135
CAS No.: 898795-95-4
M. Wt: 319.2 g/mol
InChI Key: SSGYGWNCKOBNHV-UHFFFAOYSA-N
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Description

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C14H7F6NO. It is known for its unique structure, which includes a pyridine ring substituted with a carbaldehyde group and a phenyl ring bearing two trifluoromethyl groups.

Scientific Research Applications

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 6-(3,5-Bis(trifluoromethyl)phenyl)pyridine-3-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Compounds with similar structures have been known to interact with their targets through hydrogen bonding

Biochemical Pathways

Given the compound’s structure, it may be involved in promoting organic transformations . More research is needed to identify the specific biochemical pathways this compound affects.

Pharmacokinetics

As such, its bioavailability and pharmacokinetic profile remain unknown

Result of Action

The molecular and cellular effects of 6-(3,5-Bis(trifluoromethyl)phenyl)pyridine-3-carbaldehyde’s action are currently unknown. Research is ongoing to determine these effects and their implications for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable pyridine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-2-carbaldehyde
  • 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-4-carbaldehyde
  • 3,5-Bis(trifluoromethyl)benzaldehyde

Uniqueness

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

6-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NO/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)12-2-1-8(7-22)6-21-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGYGWNCKOBNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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